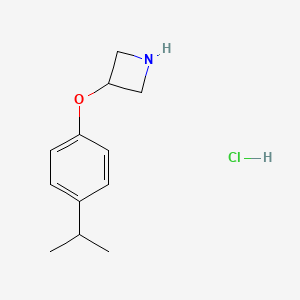

3-(4-Isopropylphenoxy)azetidine hydrochloride

Description

3-(4-Isopropylphenoxy)azetidine hydrochloride is a substituted azetidine derivative characterized by an isopropyl group at the para position of the phenoxy ring. The hydrochloride salt form enhances solubility, a common feature among bioactive azetidine derivatives .

Properties

IUPAC Name |

3-(4-propan-2-ylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-9(2)10-3-5-11(6-4-10)14-12-7-13-8-12;/h3-6,9,12-13H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHGZGZZHHKGWTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenoxy)azetidine hydrochloride typically involves the reaction of 4-isopropylphenol with azetidine in the presence of hydrochloric acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Mechanochemical Alkylation

-

Reagents : Phenol derivatives (e.g., 4-isopropylphenol) react with epichlorohydrin under solvent-free milling conditions (30 Hz, stainless steel ball milling) to form epoxide intermediates.

-

Key Data (from analogous reactions):

Epoxide Aminolysis

-

Catalyst : La(OTf)₃ (5 mol%) in 1,2-dichloroethane under reflux.

-

Reaction : cis-3,4-epoxy amines undergo 4-exo-tet cyclization to form azetidines with >20:1 selectivity over pyrrolidine byproducts .

Functionalization of Azetidine

The azetidine nitrogen undergoes further derivatization:

Sulfonamide Coupling

-

Reagents : 3-Chlorobenzenesulfonyl chloride and K₂CO₃ under mechanochemical conditions.

-

Conditions : Milling for 1 min at rt yields sulfonamide derivatives (e.g., PZ-1361) with 84% yield .

Boc Protection/Deprotection

-

Step 1 : Boc-protected intermediates (e.g., tert-butyl ((1-(3-([1,1′-biphenyl]-2-yloxy)-2-hydroxypropyl)piperidin-4-yl)carbamate) are synthesized via ethanol-assisted milling (88% yield) .

-

Step 2 : Deprotection with HCl gas yields primary amines for subsequent reactions .

Stability and Byproduct Analysis

-

Solvent Effect : Polar solvents (e.g., iPrOH) minimize byproduct formation (≤11%) compared to thermal methods (20–35% byproducts) .

-

Green Metrics : Mechanochemical synthesis reduces E-factor (0.1 μL mg⁻¹ solvent usage) and eliminates chromatographic purification .

Comparative Reaction Pathways

| Method | Yield (%) | Time | Solvent Usage | Byproducts |

|---|---|---|---|---|

| Mechanochemical | 65–88 | 70 min | 0.1 μL mg⁻¹ | ≤11% |

| Classical Solution | 34–70 | 48 h | 15 mL | 20–35% |

| La(OTf)₃ Catalyzed | 81 | 2.5 h | 0.2 M DCE | Trace |

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-(4-Isopropylphenoxy)azetidine hydrochloride is in the development of novel pharmaceuticals . It serves as an intermediate in synthesizing drugs that target neurological disorders . The compound's structure allows for modifications that can enhance pharmacological properties, making it a valuable asset in drug design.

- Case Study: In recent research, compounds similar to this compound were evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The findings indicated promising inhibitory activity, suggesting that derivatives of this compound could be effective in treating cognitive decline associated with neurodegenerative diseases .

Chemical Synthesis

In the realm of chemical synthesis , this compound is utilized to create complex molecules. Its reactivity and functional groups make it suitable for various organic reactions, allowing chemists to innovate in drug design and other chemical applications.

- Example: The compound can participate in nucleophilic substitution reactions, which are essential for constructing diverse molecular architectures that may lead to new therapeutic agents.

Biological Studies

Researchers employ this compound in biological studies to explore its effects on cellular processes. Understanding these interactions aids in elucidating drug mechanisms and biological pathways.

- Research Insight: Studies have shown that compounds with similar structures can modulate cellular signaling pathways, providing insights into their potential therapeutic roles .

Material Science

The integration of this compound into material science has been explored, particularly in enhancing the properties of polymers used in coatings and adhesives. Its unique chemical structure contributes to improved material characteristics.

- Application Example: The compound can be incorporated into polymer formulations to enhance adhesion properties or thermal stability, making it beneficial for industrial applications.

Analytical Chemistry

In the field of analytical chemistry , this compound serves as a standard reference material. It helps ensure accuracy in laboratory measurements and analytical methods.

- Usage: Laboratories utilize this compound to calibrate instruments and validate methods, ensuring reliable results in chemical analyses.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 3-(4-Isopropylphenoxy)azetidine hydrochloride with related azetidine and piperidine derivatives:

Pharmacological and Functional Insights

- Chloro and Fluoro Groups: Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability and binding affinity to hydrophobic enzyme pockets, as seen in analogs like 3-(4-Chlorophenyl)azetidine hydrochloride .

- Ring Size: Piperidine derivatives (e.g., 3-(4-Chloro-2-isopropylphenoxy)piperidine HCl) exhibit distinct conformational flexibility compared to azetidines, which may alter target selectivity .

Biological Activity

3-(4-Isopropylphenoxy)azetidine hydrochloride is a synthetic compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16ClNO

- Molecular Weight : 229.72 g/mol

This compound features an azetidine ring substituted with a 4-isopropylphenoxy group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Preliminary studies suggest that it may modulate receptor activities and influence signaling pathways, although specific targets remain to be fully elucidated.

Antiviral Activity

Recent studies have highlighted the antiviral potential of azetidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit inhibitory effects against several viruses:

- Human Coronavirus (229E) : Exhibited moderate inhibitory activity with an effective concentration (EC50) of approximately 45 µM.

- Influenza A Virus (H1N1) : Showed significant antiviral effects, with EC50 values ranging from 8.3 to 12 µM depending on the assay method used .

Anticancer Properties

The anticancer activity of azetidine derivatives has been documented in various studies. Compounds structurally related to this compound have demonstrated cytostatic effects against multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Capan-1 | 14.5 |

| HCT-116 | 97.9 |

| Hap1 | Varies |

These findings suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, azetidine derivatives have been explored for their antimicrobial activities. The compound may enhance the efficacy of existing antibiotics against resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain azetidinone derivatives were shown to act as adjuvants, improving the effectiveness of β-lactam antibiotics by protecting them from enzymatic degradation .

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of azetidine derivatives:

- Antiviral Efficacy : In a comparative study, azetidinone compounds were tested against human coronaviruses and influenza viruses, demonstrating significant antiviral properties that warrant further investigation for therapeutic use.

- Cytotoxicity Assessment : A series of azetidinones were evaluated for their cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising results at nanomolar concentrations .

- Mechanistic Insights : Molecular docking studies indicated that specific stereoisomers of azetidinone compounds could effectively bind to viral proteins, thereby inhibiting replication processes.

Q & A

Q. How can spectroscopic techniques distinguish this compound from structurally similar azetidine derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 254.12). Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretch at ~1250 cm). H NMR distinguishes the isopropylphenoxy moiety (δ 1.2–1.3 ppm for isopropyl CH, δ 4.2–4.5 ppm for azetidine CH) from analogs like 3-(4-chlorophenoxy)azetidine hydrochloride (δ 7.2–7.4 ppm for aromatic Cl-substituted protons) .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the neuroprotective mechanisms of this compound in vitro?

- Methodological Answer : Use LPS-stimulated BV2 microglia to model neuroinflammation. Treat cells with the compound (1–50 µM) and measure NLRP3 inflammasome activation via Western blot (NLRP3, caspase-1, IL-1β). Include ROS scavengers (e.g., N-acetylcysteine) to test if effects are ROS-dependent. Compare results to positive controls (e.g., MCC950, an NLRP3 inhibitor). Validate findings in primary neuron-glia co-cultures to assess cross-talk .

Q. How can pharmacokinetic parameters (e.g., bioavailability, half-life) be determined for this compound in preclinical models?

- Methodological Answer : Administer the compound intravenously (IV) and orally (PO) in rodents (e.g., Sprague-Dawley rats). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify plasma concentrations using LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Calculate bioavailability () as . Monitor metabolite formation (e.g., hydroxylated derivatives) via HRMS .

Q. How should researchers address contradictory data on the compound’s efficacy across different disease models?

- Methodological Answer : Discrepancies may arise from model-specific variables (e.g., LPS vs. MPP-induced toxicity). Conduct dose-response studies to identify optimal concentrations. Use transcriptomics (RNA-seq) to compare pathway activation (e.g., NF-κB vs. MAPK) across models. Validate findings with genetic knockouts (e.g., NLRP3 mice) to isolate mechanistic targets .

Methodological Considerations

Q. What strategies ensure batch-to-batch consistency in pharmacological studies?

- Answer : Implement orthogonal analytical methods:

- HPLC-UV : Monitor retention time shifts (column: C18, 5 µm, 250 × 4.6 mm).

- Chiral HPLC : Confirm enantiomeric purity if applicable.

- Karl Fischer titration : Quantify water content (<0.5%).

- Elemental analysis : Validate C, H, N, Cl within ±0.4% of theoretical values .

Q. How can researchers optimize solubility for in vivo administration?

- Answer : Test solvents like saline (pH 4.5–5.5 adjusted with HCl), 10% DMSO in PEG-400, or cyclodextrin-based vehicles. For IV use, ensure osmolality ≤300 mOsm/kg. Pre-filter solutions (0.22 µm) to remove particulates. Validate stability via accelerated degradation studies (40°C/75% RH for 14 days) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.